2-Amino-4-Methoxypyridine
Overview
Description
2-Amino-4-Methoxypyridine is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyridine, characterized by an amino group at the second position and a methoxy group at the fourth position on the pyridine ring. This compound is known for its pale yellow solid form and is soluble in dimethyl sulfoxide and methanol, with slight solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-4-Methoxypyridine involves the reaction of 4-chloropyridin-2-amine with sodium methoxide. The reaction is typically carried out in dimethyl sulfoxide at elevated temperatures (around 150°C) for several hours. The product is then extracted and purified using chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is often purified through recrystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-Methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Sodium Methoxide: Used in the synthesis of the compound.
Dimethyl Sulfoxide: Common solvent for reactions involving this compound.
Chromatography Solvents: Used for purification purposes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
2-Amino-4-Methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-4-Methoxypyridine involves its interaction with specific molecular targets. As an inhibitor of inducible nitric oxide synthase, it binds to the enzyme’s active site, preventing the production of nitric oxide. This inhibition can modulate various physiological and pathological processes, making it a compound of interest in medical research .
Comparison with Similar Compounds
2-Amino-4-Methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
2-Amino-4-Hydroxypyridine: Contains a hydroxyl group instead of a methoxy group.
2-Amino-4-Chloropyridine: Features a chlorine atom instead of a methoxy group.
Uniqueness: 2-Amino-4-Methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility in organic solvents and influences its reactivity in various chemical reactions .
Properties
IUPAC Name |
4-methoxypyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHBCOSULYSASF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447530 | |
Record name | 2-Amino-4-Methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10201-73-7 | |
Record name | 2-Amino-4-Methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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